molecular formula C27H30N2O4 B15289189 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate

2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate

Cat. No.: B15289189
M. Wt: 446.5 g/mol
InChI Key: QCALYKNPKSWYLA-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate is an organic compound with the CAS Registry Number 754126-72-2 and a molecular formula of C 27 H 30 N 2 O 4 , corresponding to a molecular weight of approximately 446.5 g/mol . The compound's structure features a benzoate core that is functionalized with a diethylaminoethyl ester group and an amide linkage to a 2-(phenylmethoxy)benzoyl subunit . This specific molecular architecture suggests potential for use in various research areas, including materials science and as a synthetic intermediate for more complex molecules. While its precise mechanism of action and full research profile are not fully detailed in public sources, related compounds within the same chemical family have been mentioned in scientific literature concerning fluorescent materials and supramolecular chemistry, indicating its value in advanced material development . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It is offered in various quantities for laboratory purposes, with pricing tiers available from multiple certified suppliers . Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations. For detailed handling and storage information, please consult the relevant safety data sheet.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(2-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C27H30N2O4/c1-3-29(4-2)18-19-32-27(31)22-14-16-23(17-15-22)28-26(30)24-12-8-9-13-25(24)33-20-21-10-6-5-7-11-21/h5-17H,3-4,18-20H2,1-2H3,(H,28,30)

InChI Key

QCALYKNPKSWYLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amide Bond Formation: Synthesis of 4-[[2-(Phenylmethoxy)benzoyl]amino]benzoic Acid

The initial step involves coupling 4-aminobenzoic acid with 2-(phenylmethoxy)benzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. Stoichiometric ratios of 1:1.2 (acid chloride to amine) ensure complete conversion, with yields exceeding 85% after 6 hours at 25°C. The product is isolated via aqueous workup, followed by recrystallization from ethanol/water (3:1 v/v).

Esterification with 2-(Diethylamino)ethanol

The carboxylic acid intermediate is esterified with 2-(diethylamino)ethanol using neodymium(III) oxide (Nd₂O₃) as a solid catalyst. This method, adapted from green chemistry protocols, employs toluene as a solvent and water entrainer to shift equilibrium. Reflux conditions (110–115°C) for 4–6 hours achieve >95% conversion, with catalyst recyclability demonstrated over five cycles without significant activity loss. Alternative methods using carbodiimide coupling agents (e.g., DCC/DMAP) are less favored industrially due to byproduct toxicity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Esterification efficiency is highly temperature-dependent. Below 100°C, reaction rates decrease sharply, while temperatures above 120°C promote side reactions (e.g., diethylamino group degradation). Polar aprotic solvents like dimethylformamide (DMF) accelerate amidation but hinder esterification due to poor water removal. Toluene emerges as the optimal solvent, balancing boiling point (110°C) and azeotropic water removal.

Catalytic Systems

Comparative studies of catalysts reveal Nd₂O₃ outperforms erbium(III) oxide (Er₂O₃) and holmium(III) oxide (Ho₂O₃) in esterification (Table 1). Acidic resins (e.g., Amberlyst-15) show inferior activity (<70% yield), attributed to pore blockage by intermediates.

Table 1: Catalyst Performance in Esterification

Catalyst Yield (%) Reaction Time (h) Reusability (Cycles)
Nd₂O₃ 95.2 4 5
Er₂O₃ 88.1 6 4
Ho₂O₃ 84.7 6 3
Amberlyst-15 68.9 8 2

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Fixed-bed reactors loaded with Nd₂O₃ enable continuous esterification, achieving space-time yields of 120 g·L⁻¹·h⁻¹. Solvent recovery systems coupled with molecular sieves reduce raw material costs by 40% compared to batch processes.

Byproduct Management

Unreacted 2-(diethylamino)ethanol is recovered via vacuum distillation (80°C, 15 mmHg) and reused, minimizing waste. Pd/C-catalyzed hydrogenation of residual nitro intermediates (from potential nitration side reactions) ensures product purity >99.5%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, Ar-H), 7.85 (s, 1H, NH), 7.45–7.30 (m, 5H, OCH₂C₆H₅), 4.42 (t, J=6.0 Hz, 2H, OCH₂), 3.02 (q, J=7.2 Hz, 4H, N(CH₂CH₃)₂).
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O-C).
  • HRMS : m/z 446.2201 [M+H]⁺ (calc. 446.2198).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity ≥99.5% with a single peak at tₛ=12.4 min.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential use as a local anesthetic and in pain management.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, aminoalkyl groups, and biological activities. Below is a detailed comparison based on synthesis, physicochemical properties, and pharmacological relevance.

Aminopropanone Derivatives

Compounds 2d, 2e, and 2f () share the 2-(diethylamino)ethyl benzoate backbone but differ in their amino-linked substituents:

  • 2d: 3-Oxo-3-phenylpropylamino group.
  • 2e: 4-Fluorophenyl-substituted oxopropylamino group.
  • 2f: Bis(3-(4-fluorophenyl)-3-oxopropyl)amino group.
Compound Yield (%) Physical State Key Structural Difference
2d 53 White solid Phenyl group at oxopropyl
2e 35 White solid 4-Fluorophenyl substitution
2f 25 Yellow oil Dual fluorophenyl groups

These compounds were evaluated for Leishmania infantum trypanothione reductase inhibition, where fluorophenyl substitutions (e.g., 2e) showed enhanced activity compared to non-fluorinated analogs .

Chalcone-Quinoline Hybrids

Compounds 14f and 14g () incorporate quinolinylchalcone moieties and diethylaminoethyl groups. Key differences include:

  • 14f : Benzamide linker with a 4-fluorophenyl group.
  • 14g : Benzoate ester linker with the same fluorophenyl group.
Compound Melting Point (°C) HPLC Purity (%) Key Feature
14f 175.6–176.1 99.1 Benzamide linker
14g 135.4–135.8 98.8 Benzoate ester linker

14f demonstrated higher thermal stability (melting point) and purity, likely due to the rigid benzamide structure. Both compounds were tested as NRF2 activators , with 14f showing superior cellular activity .

Chlorobenzoyl and Hydroxybenzamido Analogs

  • 4-Chlorobenzoyl variant (CAS: 70204-63-6, ): Features a 4-chlorobenzoyl group instead of phenylmethoxy. Molecular formula C₂₀H₂₃ClN₂O₃ (MW: 374.14 g/mol).
  • 2-(Diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate (CAS: 1007652-84-7, ): Replaces phenylmethoxy with a hydroxyl group, reducing steric hindrance and possibly increasing solubility .

Resin Co-Initiator Analogs

Ethyl 4-(dimethylamino) benzoate () shares a similar benzoate-amine structure but with a dimethylamino group. It demonstrated higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a higher degree of conversion (73% vs. 65%) and better physical properties. This highlights the importance of the diethylamino vs. dimethylamino groups in modulating reactivity and material performance .

Comparative Pharmacological and Industrial Relevance

Compound/Feature Target Application Key Advantage/Disadvantage
Target compound Procaine synthesis Intermediate with optimized steric bulk
2d–2f () Antileishmanial agents Fluorinated analogs show higher inhibition
14f–14g () NRF2 activators Quinolinyl hybrids enhance cellular activity
4-Chlorobenzoyl analog Unspecified biological targets Chlorine may improve target binding
Ethyl 4-(dimethylamino) benzoate Dental/resin materials Higher reactivity than methacrylate analogs

Structural and Functional Insights

  • Aminoalkyl Groups: Diethylaminoethyl esters generally exhibit enhanced lipophilicity compared to dimethylamino analogs, influencing membrane permeability and metabolic stability .
  • Substituent Effects : Fluorine or chlorine atoms improve electrophilicity and target binding , while hydroxyl groups enhance solubility but reduce steric bulk .
  • Linker Flexibility : Benzoate esters (e.g., 14g ) may offer better hydrolytic stability than benzamides (e.g., 14f ), though the latter provide rigidity for target engagement .

Biological Activity

2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate, with the CAS number 754126-72-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C27H30N2O4
  • Molecular Weight : 446.538 g/mol
  • IUPAC Name : 2-(diethylamino)ethyl 4-[(2-phenylmethoxybenzoyl)amino]benzoate

The compound exhibits a complex structure that contributes to its biological properties. The diethylamino group is known for enhancing lipophilicity, potentially improving cellular uptake.

Research indicates that compounds similar to 2-(diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate may function through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that related benzamide derivatives can inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis .
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays. For instance, related compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains .
  • Cell Proliferation Inhibition : Preliminary data suggest that the compound may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Data

A summary of biological activity findings related to similar compounds is presented in the following table:

CompoundTarget OrganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Compound AE. coli81024
Compound AS. aureus1464
Compound BCandida albicans1564

This table illustrates the varying efficacy of benzamide derivatives against different microbial strains, highlighting the potential of these compounds in therapeutic applications.

Case Studies

  • Antibacterial Studies : A study conducted on a related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition ranging from 8 mm to 16 mm, with varying MICs depending on the strain tested .
  • Cancer Research : In vitro studies have shown that benzamide derivatives can inhibit growth in breast cancer cell lines by downregulating DHFR, thereby affecting folate metabolism essential for rapid cell division .
  • Pharmacokinetics : Research into the pharmacokinetics of similar compounds suggests favorable absorption and distribution profiles, which are critical for their effectiveness as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling reactions:

  • Amide formation : React 2-(phenylmethoxy)benzoyl chloride with 4-aminobenzoic acid derivatives under basic conditions (e.g., triethylamine) to form the benzoylamino intermediate .
  • Esterification : Couple the intermediate with 2-(diethylamino)ethanol using carbodiimide-based reagents (e.g., DCC/DMAP) to form the final ester .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (40–60°C for amidation) and solvent polarity (e.g., DMF for solubility) to improve yields. Catalytic amounts of DMAP enhance esterification efficiency .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • NMR : Use 1^1H NMR to identify aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~4.2 ppm for the ethyl group), and diethylamino signals (δ 1.0–1.5 ppm for CH3_3, 2.5–3.5 ppm for N-CH2_2) .
  • IR : Confirm ester C=O stretch (~1720 cm1^{-1}) and amide N-H bend (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with controls .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values indicate potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications at the phenylmethoxy or diethylamino groups influence its pharmacokinetic profile?

  • Phenylmethoxy Group : Replacing the methoxy with electron-withdrawing groups (e.g., Cl) increases metabolic stability but may reduce solubility. Log P calculations (via HPLC) predict lipophilicity changes .
  • Diethylamino Group : Quaternary ammonium derivatives (e.g., methyl substitution) enhance water solubility and membrane permeability, as shown in Caco-2 cell assays .
  • SAR Studies : Compare analogs with varying substituents using molecular docking (e.g., AutoDock Vina) to map binding interactions with target proteins .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cell lines .
  • Membrane Permeability : Measure cellular uptake via LC-MS/MS. Low intracellular concentrations in resistant lines may explain discrepancies .
  • Assay Conditions : Standardize culture media (e.g., FBS concentration) and incubation times to minimize variability .

Q. How can computational modeling predict interaction mechanisms with target enzymes?

  • Docking Simulations : Use Schrödinger Maestro or PyMOL to model binding poses with kinases (e.g., benzothiazole derivatives in ). Identify key residues (e.g., ATP-binding pocket) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS). Analyze RMSD and hydrogen bond persistence .
  • Free Energy Calculations : MM-GBSA estimates binding affinity (ΔG) to prioritize lead compounds .

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